METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE
Description
Methyl-2,3,4-tri-O-acetyl-6-bromo-6-deoxy-alpha-D-glucopyranoside is a modified monosaccharide derivative with strategic functionalization. Its structure includes:
- Methyl group at the anomeric position (alpha configuration).
- Acetyl protecting groups at positions 2, 3, and 4.
- 6-Bromo-6-deoxy substitution at position 6, replacing the hydroxyl group with bromine.
This compound serves as a key intermediate in carbohydrate chemistry, particularly in glycosylation reactions and synthesis of deoxy-sugar derivatives. The bromine atom at position 6 enhances its reactivity in nucleophilic substitutions, while the acetyl groups stabilize the molecule during synthetic steps.
Molecular Formula: C₁₃H₁₉BrO₈
Key Properties:
- Molecular Weight: ~395.2 g/mol
- Solubility: Soluble in organic solvents (e.g., dichloromethane, chloroform) due to acetyl groups.
- Reactivity: Bromine acts as a leaving group, enabling further functionalization.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGQLMJZGMZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323270 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-32-2 | |
| Record name | NSC403466 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE typically involves the following steps:
Acetylation: The starting material, D-glucose, undergoes acetylation to form 1,2,3,4,6-penta-O-acetyl-D-glucose.
Bromination: The acetylated glucose is then treated with hydrogen bromide in acetic acid to replace the hydroxyl group at position 6 with a bromine atom, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of D-glucose are acetylated using acetic anhydride and a catalyst.
Controlled Bromination: The acetylated product is then brominated under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at position 6 can be replaced by various nucleophiles, such as amines or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azido compound.
Hydrolysis: The major product is the deacetylated glucopyranoside
Scientific Research Applications
METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE involves its ability to undergo nucleophilic substitution reactions. The bromine atom at position 6 is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the glucopyranoside scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
a) Benzyl 2-Acetamido-2-Deoxy-6-O-Trityl-Alpha-D-Glucopyranoside
- Key Features: Benzyl group at the anomeric position. Acetamido group at position 2 (vs. acetyl in the target compound). Trityl (triphenylmethyl) group at position 6 (bulky protecting group).
- Molecular Formula: C₃₄H₃₅NO₆
- Comparison: The trityl group increases hydrophobicity and molecular weight (581.6 g/mol), reducing solubility in polar solvents. Trityl is acid-labile, enabling selective deprotection, whereas the target’s bromine supports nucleophilic displacement.
b) Isopropyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Beta-D-Glucopyranoside
- Key Features: Isopropyl group at the anomeric position (beta configuration). Acetamido group at position 2. Tri-O-acetyl groups at positions 3, 4, and 6.
- Molecular Formula: C₁₇H₂₇NO₉
- Comparison: Beta configuration alters stereochemical interactions in glycosidic bonds. Acetylation at position 6 (vs. Lower molecular weight (389.4 g/mol) and higher oxygen content (9 oxygen atoms) enhance polarity compared to the target compound.
Physicochemical Properties
Biological Activity
Methyl-2,3,4-tri-O-acetyl-6-bromo-6-deoxy-alpha-D-glucopyranoside (CAS No. 7404-32-2) is a glycoside derivative with significant biological activity and potential applications in medicinal chemistry. This compound features multiple acetyl groups and a bromine atom, which contribute to its reactivity and biological properties. This article delves into its biological activities, including cytotoxicity, enzyme interactions, and potential therapeutic uses.
- Molecular Formula : C13H19BrO8
- Molecular Weight : 383.19 g/mol
- Structure : The compound consists of a glucopyranoside backbone with three acetyl groups and a bromine atom at the 6-position.
1. Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxic activity based on different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung adenocarcinoma) | <10 | |
| A375 (Melanoma) | 5.7 | |
| K562 (Erythroleukemia) | 25.1 | |
| HeLa (Cervical carcinoma) | Not active |
The compound demonstrated selective cytotoxicity, particularly against A375 melanoma cells, indicating its potential as an anticancer agent.
2. Enzyme Inhibition
The compound has been studied for its interactions with various enzymes. The presence of the acetyl groups enhances its ability to act as a substrate or inhibitor for glycosyltransferases and glycosidases. For instance, it has been shown to influence the activity of certain glycosyl hydrolases, which are crucial in carbohydrate metabolism.
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against several pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics or preservatives.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various glycosides, this compound was evaluated for its effects on human cancer cell lines. The results indicated significant growth inhibition in A375 melanoma cells with an IC50 value of 5.7 µM. This suggests that the compound could serve as a lead structure for developing novel anticancer therapies.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with glycosyltransferases revealed that it acts as a competitive inhibitor. The structural modifications provided by the acetyl groups were found to enhance binding affinity to the enzyme active site, thereby inhibiting substrate conversion effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
